molecular formula C5H6O3 B147222 Methylsuccinic anhydride CAS No. 4100-80-5

Methylsuccinic anhydride

Cat. No. B147222
CAS RN: 4100-80-5
M. Wt: 114.1 g/mol
InChI Key: DFATXMYLKPCSCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylsuccinic anhydride is a derivative of succinic anhydride where a methyl group is substituted on the succinic backbone. It is a compound of interest in various chemical syntheses and applications due to its reactivity and the structural properties it imparts to the molecules it is incorporated into.

Synthesis Analysis

The synthesis of methylsuccinic anhydride derivatives can be achieved through different methods. For instance, alkenyl succinic anhydrides (ASA) can be prepared from high-oleic sunflower oil methyl esters through an ene-reaction with maleic anhydride, as demonstrated in a study where the reaction conditions were optimized using response surface methodology (RSM) . Another method involves the dehydration, hydrolysis, and hydrogenation of 3-(α-methylbenzyl) malic acid to produce (α-methylbenzyl) succinic acid, which can then be converted into various anhydride forms .

Molecular Structure Analysis

The molecular and crystal structures of methylsuccinic anhydride derivatives have been extensively studied. For example, gas electron diffraction has been used to study the structure of tetramethylsuccinic anhydride, revealing a nonplanar ring with specific torsional angles . Additionally, the molecular and crystal structures of E- and Z-isomers of dimethyl furylethylidene succinic anhydride have been examined, showing a twisting between the furan ring and the succinic anhydride portion .

Chemical Reactions Analysis

Methylsuccinic anhydride and its derivatives participate in various chemical reactions. Tetramethylsuccinic anhydride, for instance, has been used as a protecting group in purine glycosylations, providing high regiochemical control . Photochromic systems involving methylsuccinic anhydride derivatives have been studied, showing that these compounds can undergo photochemical ring closure and thermal ring closure reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylsuccinic anhydride derivatives are influenced by their molecular structure. The rotational spectra of these molecules show varying degrees of puckering, which affects torsional and bond angle strain. Studies have shown that these molecules exhibit perturbations consistent with internal motion, such as pseudorotational motion and uncoupled vibrations . The crystal and molecular structures of dl-methylsuccinic acid have also been determined, providing insight into the planarity of the succinic acid skeleton and the orientation of the methyl groups .

Relevant Case Studies

Case studies involving methylsuccinic anhydride derivatives include the use of (S)-(-)-2-methyl-2-phenylsuccinic anhydride as a novel resolving reagent for the resolution of amines . Another case study involves the synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil, which has potential industrial applications . These studies highlight the versatility and utility of methylsuccinic anhydride derivatives in various chemical processes and applications.

Scientific Research Applications

1. Protective Group in Purine Glycosylations

  • Methylsuccinic anhydride has been used in the protection of exocyclic amines in 6-aminopurine derivatives, forming tetramethysuccinimides. This approach is particularly effective in controlling glycosylations in purines, demonstrating its importance in selective synthetic chemistry (Arico et al., 2010).

2. Study of Molecular Dynamics and Structure

  • The molecular structure and dynamics of methylsuccinic anhydride have been extensively studied using techniques like Fourier transform microwave spectroscopy. Such studies reveal the effects of substitution on torsional and bond angle strain, which are crucial for understanding the compound's reactivity and interaction with other molecules (McMahon et al., 2018).

3. Role in Organometallic Chemistry

  • Methylsuccinic anhydride has been utilized in the formation of various ruthenium complexes. These complexes demonstrate significant potential in the field of organometallic chemistry, showing diverse reactivities and properties (Osakada et al., 1982).

4. Applications in Biological Studies

  • In biological studies, derivatives of methylsuccinic anhydride, such as 2-acetonyl-2-methylsuccinic anhydride, have been used to create pheromone analogues for bark beetles. This highlights its potential in developing biologically active compounds (Strunz et al., 1990).

5. Development of Pharmaceutical Compounds

  • Methylsuccinic anhydride has been used in the acylation of lycoctonine to produce compounds like inuline, delsemine analogues, and methyllycaconitine. These compounds are relevant in pharmaceutical research, particularly in studying nicotinic acetylcholine receptor antagonists (Blagbrough et al., 1994).

6. Catalytic Applications in Chemical Synthesis

  • In the field of catalysis, methylsuccinic anhydride plays a role in the oxidative addition reactions for producing metal-containing cyclic esters. Such reactions are fundamental in the synthesis of a wide range of chemical products (Sano et al., 1984).

7. Investigating Biodegradability of Polymers

  • The incorporation of methylsuccinic anhydride in unsaturated polyesters has been studied to understand the effects on biodegradability. Such research is crucial for developing environmentally friendly materials (Takenouchi et al., 2001).

Safety And Hazards

Methylsuccinic anhydride can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The market potential of succinic acid and its direct derivatives, including Methylsuccinic anhydride, is estimated to be as high as 245,000 tons per year . The market size of succinic acid-based polymers is expected to be 25 million tons per year . As traditional chemical synthesis processes suffer from nonrenewable resources and environment pollution, succinic acid biosynthesis has drawn increasing attention as a viable, more environmentally friendly alternative .

properties

IUPAC Name

3-methyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFATXMYLKPCSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871900
Record name 2,5-Furandione, dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylsuccinic anhydride

CAS RN

4100-80-5, 6973-20-2
Record name Methylsuccinic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4100-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, dihydro-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylsuccinic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pyrotartaric anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Furandione, dihydro-3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Furandione, dihydro-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylsuccinic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylsuccinic anhydride
Reactant of Route 2
Methylsuccinic anhydride
Reactant of Route 3
Methylsuccinic anhydride
Reactant of Route 4
Methylsuccinic anhydride
Reactant of Route 5
Reactant of Route 5
Methylsuccinic anhydride
Reactant of Route 6
Reactant of Route 6
Methylsuccinic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.